8-O-4,8-O-4-Dehydrotriferulic acid

Description

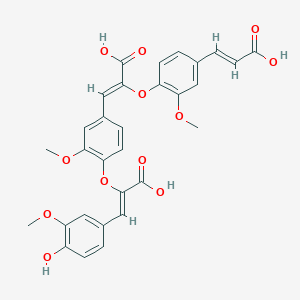

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H26O12 |

|---|---|

Molecular Weight |

578.5 g/mol |

IUPAC Name |

(Z)-2-[4-[(Z)-2-carboxy-2-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]ethenyl]-2-methoxyphenoxy]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C30H26O12/c1-38-23-13-18(4-8-20(23)31)15-26(29(34)35)42-22-10-6-19(14-25(22)40-3)16-27(30(36)37)41-21-9-5-17(7-11-28(32)33)12-24(21)39-2/h4-16,31H,1-3H3,(H,32,33)(H,34,35)(H,36,37)/b11-7+,26-15-,27-16- |

InChI Key |

UWXGIJKBCAIMFK-XVAVVJJYSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)O/C(=C\C2=CC(=C(C=C2)O/C(=C\C3=CC(=C(C=C3)O)OC)/C(=O)O)OC)/C(=O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)OC(=CC2=CC(=C(C=C2)OC(=CC3=CC(=C(C=C3)O)OC)C(=O)O)OC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of 8-O-4,8-O-4-Dehydrotriferulic Acid in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate architecture of plant cell walls is fortified by a variety of cross-linking molecules, among which phenolic compounds play a crucial role. Ferulic acid, a ubiquitous hydroxycinnamic acid, can undergo oxidative coupling to form a diverse array of dehydrodimers and higher oligomers. These oligomers, by cross-linking polysaccharide chains, contribute significantly to the structural integrity, digestibility, and defense mechanisms of the plant. This technical guide focuses on the discovery, isolation, and characterization of a specific ferulic acid trimer, 8-O-4,8-O-4-dehydrotriferulic acid, primarily identified in maize (Zea mays) bran.

Data Presentation: Quantitative Analysis of Ferulic Acid and its Oligomers in Maize

While specific quantitative data for this compound remains elusive in the reviewed literature, the concentrations of its precursor, ferulic acid, and a related diferulic acid have been documented. This data provides a valuable context for estimating the potential abundance of the trimer, which is generally found in lower quantities than its dimeric counterparts.

| Compound | Plant Material | Concentration/Yield | Reference |

| Ferulic Acid | Maize Bran | ~3.89 mg/g | [1] |

| Diferulic Acids (total) | Maize Bran | ~0.79 mg/g | [1] |

| 8-O-4'-Diferulic Acid | Maize, degermed grain | 5.43 mg/100 g FW | [2] |

| 8-O-4'-Diferulic Acid | Maize Kernels (Landrace hybrids) | 74.06–139.20 µg/g DW | [3] |

| 8-O-4'-Diferulic Acid | Maize Kernels (NAM hybrids) | 74.3–139.1 µg/g DW | [3] |

| 5-5',8'-O-4"-Triferulic Acid | Destarched Maize Bran | 10 mg from 20 g | [4] |

Note: FW = Fresh Weight, DW = Dry Weight, NAM = Nested Association Mapping. The yield of 5-5',8'-O-4"-triferulic acid provides a rough estimate for the potential yield of other triferulic acid isomers like this compound.

Experimental Protocols

The isolation and characterization of this compound from maize bran involves a multi-step process. The following protocols are a synthesis of methodologies described in the scientific literature.

Sample Preparation and Saponification

This initial step is crucial for releasing the ester-bound phenolic acids from the plant cell wall matrix.

Protocol:

-

Defatting: Maize bran is first defatted using a solvent like hexane (B92381) to remove lipids that could interfere with subsequent extractions. The bran is typically stirred with the solvent, followed by centrifugation or filtration to separate the solid material. This process is repeated multiple times for complete lipid removal.

-

Alkaline Hydrolysis (Saponification): The defatted maize bran is then subjected to alkaline hydrolysis to cleave the ester linkages. A common procedure involves suspending the bran in a sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M) and stirring for several hours (e.g., 18 hours) at room temperature in the dark to prevent photodegradation.

-

Acidification and Extraction: After hydrolysis, the mixture is acidified to a low pH (e.g., pH < 2) using an acid like hydrochloric acid (HCl). This protonates the phenolic acids, making them soluble in organic solvents. The acidified mixture is then extracted multiple times with a solvent such as diethyl ether or ethyl acetate. The organic phases are combined.

-

Drying and Concentration: The combined organic extract is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then concentrated under reduced pressure using a rotary evaporator to obtain a crude phenolic extract.

Purification by Chromatography

A series of chromatographic techniques are employed to isolate this compound from the complex crude extract.

This technique separates compounds based on their size and polarity.

Protocol:

-

Column Packing: A glass column is packed with Sephadex LH-20 resin swelled in the mobile phase (e.g., methanol (B129727) or an ethanol/water mixture).

-

Sample Loading: The concentrated crude extract is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the column.

-

Elution: The column is eluted with the mobile phase, and fractions are collected at regular intervals.

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing triferulic acids. Fractions with similar profiles are pooled.

This high-resolution technique is used for the final purification of the target compound.

Protocol:

-

Column: A semi-preparative C18 column is typically used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an acidic aqueous solution (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is programmed to gradually increase the proportion of the organic solvent to elute compounds with increasing hydrophobicity.

-

Injection and Detection: The pooled fractions from the Sephadex LH-20 chromatography are dissolved in the initial mobile phase, filtered, and injected onto the column. The eluting compounds are monitored using a UV detector, typically at a wavelength around 320 nm, where ferulic acid derivatives show strong absorbance.

-

Fraction Collection: The peak corresponding to this compound is collected. The purity of the isolated compound is then verified by analytical HPLC.

Structural Elucidation

A combination of spectroscopic techniques is used to confirm the chemical structure of the isolated compound.

Techniques:

-

Ultraviolet (UV) Spectroscopy: Provides information about the electronic conjugation in the molecule, which is characteristic of phenolic compounds.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information on the fragmentation pattern, which aids in structural identification. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for unambiguous structure determination.

-

1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments reveal the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, which helps in determining the stereochemistry.

-

-

Mandatory Visualizations

Biosynthesis of Ferulic Acid

The precursor to this compound is ferulic acid, which is synthesized in plants via the phenylpropanoid pathway.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Concentration data for 8-O-4'-Dehydrodiferulic acid in Maize, refined flour - Phenol-Explorer [phenol-explorer.eu]

- 3. Compositional Variation in Trans-Ferulic, p-coumaric, and Diferulic Acids Levels Among Kernels of Modern and Traditional Maize (Zea mays L.) Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of brewer's spent grain extracts by tandem mass spectrometry and HPLC‐DAD: Ferulic acid dehydrodimers, phenolamides, and oxylipins - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Dehydrotriferulic Acids in Maize Bran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maize bran, a significant byproduct of the corn milling industry, is increasingly recognized as a valuable source of bioactive compounds, particularly phenolic acids. Among these, ferulic acid and its oxidative coupling products, including dehydrodiferulic and dehydrotriferulic acids, are of considerable interest. These compounds are integral to the plant cell wall structure, where they cross-link polysaccharides like arabinoxylans, contributing to the structural rigidity of the cell wall.[1][2] The presence and profile of these dehydrotriferulic acids not only influence the physicochemical properties of maize bran but also hint at potential health benefits due to their antioxidant properties. This technical guide provides a comprehensive overview of the natural occurrence of dehydrotriferulic acids in maize bran, detailing their quantitative levels, the experimental protocols for their analysis, and the logical workflows involved in their study.

Quantitative Profile of Dehydrotriferulic Acids in Maize Bran

Dehydrotriferulic acids are found in maize bran at concentrations that are generally about one-tenth of the corresponding dehydrodiferulic acid content.[1] However, maize and specifically popcorn, a variety of maize, have been shown to contain the highest concentrations of both dehydrodiferulic and dehydrotriferulic acids among common cereals.[3] The total triferulic acid content in cereal flours can range from 23 to 161 µg/g.[1]

Several isomers of dehydrotriferulic acid have been identified in maize bran, with the 5-5/8-O-4- and 8-O-4/8-O-4- regioisomers being the most predominant.[1] Other identified isomers include 8-8(cyclic)/8-O-4-, 8-5(noncyclic)/8-O-4-, and 8-5(noncyclic)/5-5-triferulic acids.[1] The structural diversity of these trimers highlights the complex nature of ferulate cross-linking within the plant cell wall.[2]

For clarity and comparative purposes, the identified dehydrotriferulic acid isomers in maize bran are summarized below. It is important to note that obtaining precise, consolidated quantitative data for each specific isomer from existing literature is challenging, as studies often focus on identification or relative abundance.

| Dehydrotriferulic Acid Isomer | Linkage Type(s) | Notes |

| 5-5/8-O-4-dehydrotriferulic acid | 5-5, 8-O-4 | Predominant isomer in maize bran.[1] |

| 8-O-4/8-O-4-dehydrotriferulic acid | 8-O-4, 8-O-4 | Another dominant trimer found in maize.[1] |

| 8-8(cyclic)/8-O-4-dehydrotriferulic acid | 8-8 (cyclic), 8-O-4 | Present in lower proportions.[1] |

| 8-5(noncyclic)/8-O-4-dehydrotriferulic acid | 8-5 (noncyclic), 8-O-4 | Present in lower proportions.[1] |

| 8-5(noncyclic)/5-5-dehydrotriferulic acid | 8-5 (noncyclic), 5-5 | A novel dehydrotrimer identified in maize bran.[4] |

| 8-8(tetrahydrofuran)/5-5-dehydrotriferulic acid | 8-8 (tetrahydrofuran), 5-5 | A novel dehydrotrimer identified in maize bran.[4] |

| 4-O-8', 5'-5"-dehydrotriferulic acid | 4-O-8, 5-5 | Structure elucidated from maize bran extracts.[5] |

Experimental Protocols

The analysis of dehydrotriferulic acids from maize bran involves a multi-step process encompassing extraction, purification, and structural elucidation. The following sections detail the key experimental methodologies cited in the literature.

Sample Preparation and Extraction

The initial and most critical step is the liberation of dehydrotriferulic acids from the maize bran matrix, where they are ester-linked to polysaccharides.

-

Defatting: Prior to extraction, maize bran is often defatted with a non-polar solvent like hexane (B92381) to remove lipids that could interfere with subsequent analyses. The bran is mixed with hexane, centrifuged, and the supernatant is discarded.[6]

-

Alkaline Hydrolysis (Saponification): This is the standard method to cleave the ester bonds.

-

The defatted maize bran is hydrolyzed with a solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). A common protocol uses 0.5 N KOH, with the mixture incubated at 50°C for 18 hours with continuous stirring.[6]

-

The alkaline hydrolysate is then acidified to a pH below 2 using hydrochloric acid (HCl). This step protonates the phenolic acids, making them extractable by organic solvents, and also precipitates hemicelluloses.[6]

-

-

Solvent Extraction:

-

The acidified hydrolysate is extracted with an organic solvent, typically diethyl ether. The extraction is usually performed multiple times to ensure complete recovery of the phenolic acids.[6]

-

For further purification, the combined ether extracts can be washed with a sodium bicarbonate (NaHCO3) solution. This transfers the phenolic acids to the aqueous layer, while other phenolic compounds remain in the organic phase.[6]

-

The aqueous layer is then re-acidified (pH < 2) and the phenolic acids are re-extracted into diethyl ether.[6]

-

The final ether extract is dried over anhydrous sodium sulfate (B86663) (Na2SO4), evaporated to dryness, and the residue is redissolved in a suitable solvent, such as 80% methanol (B129727), for analysis.[6]

-

Purification and Isolation

For detailed structural analysis and for obtaining pure standards, further purification of the crude extract is necessary.

-

Size-Exclusion Chromatography: This technique separates molecules based on their size. Bio-Beads S-X3 is one type of resin used for the initial fractionation of the saponified maize bran extract.[4]

-

Sephadex LH-20 Chromatography: This is a common method for separating phenolic compounds. The fractions obtained from size-exclusion chromatography can be further purified on a Sephadex LH-20 column.[4]

-

Semipreparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique used for the final isolation of individual dehydrotriferulic acid isomers. A phenyl-hexyl reversed-phase column is often employed for this purpose.[4]

Quantification and Structural Elucidation

A combination of chromatographic and spectroscopic techniques is used for the quantification and identification of dehydrotriferulic acids.

-

High-Performance Liquid Chromatography (HPLC):

-

Analytical Separation: A C18 column is typically used for the analytical separation of dehydrotriferulic acids.[6]

-

Mobile Phase: A gradient elution is commonly used, with a mobile phase consisting of an aqueous acidic solution (e.g., 0.1% formic acid or 0.3% acetic acid) and an organic solvent (e.g., methanol or acetonitrile).[3][6]

-

Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is used to monitor the elution profile at specific wavelengths (e.g., 310 nm or 320 nm) characteristic of ferulic acid derivatives.[6][7]

-

Quantification: The amount of each compound is determined by comparing its peak area to a standard curve generated from known concentrations of a pure standard.[6]

-

-

Mass Spectrometry (MS):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

UV Spectroscopy: The UV absorption spectrum of a compound can provide initial clues about its identity.[4]

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the key experimental workflows for the analysis of dehydrotriferulic acids in maize bran.

Caption: Workflow for the extraction of dehydrotriferulic acids.

Caption: Analytical workflow for dehydrotriferulic acids.

Conclusion

Maize bran is a rich and complex source of dehydrotriferulic acids. The continued investigation into the profile and biological activities of these compounds is crucial. The methodologies outlined in this guide provide a solid foundation for researchers to accurately extract, quantify, and identify these intricate molecules. A deeper understanding of the dehydrotriferulic acid composition in maize bran will not only enhance its value as a nutraceutical and functional food ingredient but also open new avenues for drug development, leveraging the antioxidant and other potential health-promoting properties of these natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Structural identification of dehydrotriferulic and dehydrotetraferulic acids isolated from insoluble maize bran fiber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A dehydrotrimer of ferulic acid from maize bran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. foodsciencejournal.com [foodsciencejournal.com]

- 7. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to the Biosynthesis of 8-O-4,8-O-4-Dehydrotriferulic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical document provides a comprehensive overview of the biosynthetic pathway of 8-O-4,8-O-4-dehydrotriferulic acid, a complex phenolic compound derived from the oxidative coupling of ferulic acid. The pathway is dissected into two primary stages: the synthesis of the ferulic acid monomer via the general phenylpropanoid pathway, and the subsequent peroxidase or laccase-mediated radical coupling that forms the characteristic 8-O-4 ether linkages. This guide details the enzymatic steps, presents available quantitative data for key enzymes, outlines relevant experimental protocols, and provides visual diagrams to illustrate the metabolic and logical flows.

The Phenylpropanoid Pathway: Synthesis of the Ferulic Acid Precursor

The biosynthesis of this compound begins with the production of its monomeric precursor, ferulic acid. This process is accomplished through the general phenylpropanoid pathway, a central metabolic route in plants responsible for synthesizing a vast array of phenolic compounds, including monolignols, flavonoids, and hydroxycinnamic acids.[1][2] The pathway initiates with the amino acid L-phenylalanine.

The key enzymatic steps leading to ferulic acid are as follows:

-

Phenylalanine Ammonia-Lyase (PAL): The pathway begins with the deamination of L-phenylalanine to form cinnamic acid.[3][4]

-

Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the 4-position to produce p-coumaric acid.[5]

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[6][7] 4CL is a pivotal branch point enzyme in phenylpropanoid metabolism.[8]

-

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): p-Coumaroyl-CoA is converted to p-coumaroyl shikimate.

-

p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): This enzyme hydroxylates p-coumaroyl shikimate to yield caffeoyl shikimate.

-

Caffeoyl Shikimate Esterase (CSE): CSE converts caffeoyl shikimate into caffeic acid.[2]

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Following activation to caffeoyl-CoA (by 4CL), the 3-hydroxyl group is methylated by CCoAOMT to produce feruloyl-CoA.[9][10] CCoAOMT is essential for the synthesis of both guaiacyl (G) and syringyl (S) lignin (B12514952) units.[9]

-

Hydratase/Lyase Activity: Feruloyl-CoA is then converted to ferulic acid, the direct monomer for the final polymerization steps.

The following diagram illustrates this metabolic sequence.

Figure 1: Metabolic pathway for the biosynthesis of ferulic acid.

Oxidative Coupling: Formation of the Dehydrotriferulic Acid Core

Once synthesized, ferulic acid monomers are transported to the cell wall where they undergo oxidative radicalization, a critical step for polymerization. This reaction is catalyzed by cell wall-bound class III peroxidases (POD) or laccases (LAC).[11][12][13] These enzymes generate phenoxy radicals from ferulic acid, which are resonance-stabilized.[14]

The formation of this compound proceeds through a specific sequence of radical coupling events:

-

Formation of the First 8-O-4 Linkage: A ferulic acid radical cross-couples with a phenolic group of another ferulic acid molecule (or a growing polymer chain). The coupling occurs between the C8 position of the side chain of one radical and the oxygen at the C4 position of the phenolic ring of the other.[15]

-

Rearomatization and Decarboxylation: The resulting intermediate, a quinone methide, rearomatizes. In the case of ferulic acid, this process is highly efficient and involves the loss of carbon dioxide (decarboxylation). This creates a truncated side chain.[15]

-

Formation of the Second 8-O-4 Linkage: The new product, a dehydrodimer, is itself a phenol (B47542) and can be oxidized again by peroxidase or laccase. Its C8 position is now uniquely capable of further radical coupling. This radical then undergoes a second 8-O-4 coupling reaction with a third ferulic acid radical, forming the bis-8-O-4 ether structure of this compound.[15]

The diagram below illustrates this specific coupling mechanism.

Figure 2: Logical flow of the radical coupling reactions.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and substrate preference of the enzymes in the phenylpropanoid pathway are critical for determining the metabolic flux towards ferulic acid. While specific data for the biosynthesis of this trimer are scarce, extensive research on monolignol and flavonoid biosynthesis in model organisms provides valuable quantitative insights.

Table 1: Substrate Specificity of Selected 4-Coumarate-CoA Ligase (4CL) Isoforms

| Enzyme | Source Organism | Preferred Substrates | Notes |

|---|---|---|---|

| At4CL1 | Arabidopsis thaliana | 4-Coumarate, Caffeate, Ferulate | Primarily involved in lignin biosynthesis.[7] |

| At4CL2 | Arabidopsis thaliana | 4-Coumarate, Caffeate, Ferulate | Involved in both lignin and flavonoid biosynthesis.[7] |

| At4CL4 | Arabidopsis thaliana | Sinapate, 4-Coumarate, Ferulate | Possesses the rare property of efficiently activating sinapate.[7] |

| Pp4CL1 | Peucedanum praeruptorum | p-Coumaric acid, Ferulic acid | High activity towards precursors for coumarin (B35378) biosynthesis.[16] |

Table 2: Substrate Preference of Selected Cinnamoyl-CoA Reductase (CCR) Isoforms

| Enzyme | Source Organism | Preferred Substrates | Notes |

|---|---|---|---|

| SbCCR1 | Sorghum bicolor | Feruloyl-CoA | Shows higher activity for feruloyl-CoA despite higher affinity for other substrates.[17] |

| MtCCR1 | Medicago truncatula | Feruloyl-CoA | Displays a preference for feruloyl-CoA.[17] |

| MtCCR2 | Medicago truncatula | p-Coumaroyl-CoA, Caffeoyl-CoA | Prefers earlier pathway intermediates compared to MtCCR1.[17] |

| CcCCR1/2 | Capsicum chinense | Feruloyl-CoA, Sinapoyl-CoA | Implicated in the biosynthesis of precursors for both lignin and capsaicin.[18] |

Experimental Protocols

The elucidation of this pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are summarized methodologies for key experiments.

General Workflow for Enzyme Characterization

The functional analysis of biosynthetic enzymes like 4CL or CCR typically follows a standardized workflow involving gene cloning, heterologous expression, and in vitro activity assays.

Figure 3: A standard experimental workflow for enzyme characterization.

Protocol: In Vitro Assay for 4-Coumarate-CoA Ligase (4CL) Activity

This protocol is synthesized based on methodologies described for characterizing 4CL enzymes.[7][16]

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

The final reaction mixture (e.g., 200 µL) should contain:

-

5 mM ATP

-

5 mM MgCl₂

-

0.5 mM Coenzyme A (CoA)

-

0.5 mM dithiothreitol (B142953) (DTT)

-

0.1 - 1.0 mM hydroxycinnamic acid substrate (e.g., ferulic acid, p-coumaric acid)

-

50-100 ng of purified recombinant 4CL protein.

-

-

-

Reaction Incubation:

-

Initiate the reaction by adding the purified enzyme.

-

Incubate the mixture at 30-37°C for 15-30 minutes. The incubation time should be within the linear range of product formation.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding an equal volume of 10% acetic acid or by flash-freezing in liquid nitrogen.

-

Analyze the formation of the corresponding CoA ester (e.g., feruloyl-CoA) using reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Monitor the product formation by its absorbance at a characteristic wavelength (e.g., ~345 nm for feruloyl-CoA) using a PDA or UV-Vis detector.

-

-

Quantification:

-

Quantify the product by comparing the peak area to a standard curve generated with an authentic or enzymatically synthesized standard.

-

Calculate kinetic parameters (Km, Vmax) by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

-

Protocol: Laccase-Mediated Dimerization of Ferulic Acid

This protocol is adapted from studies on the enzymatic oxidation of ferulic acid.[12][13]

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.5).

-

Dissolve ferulic acid in the buffer to a final concentration of 1-5 mM. A co-solvent like ethanol (B145695) or dioxane may be used to aid solubility.[13]

-

Add a purified commercial laccase (e.g., from Trametes versicolor or Myceliophthora thermophila) to the solution. The enzyme concentration can range from 1-10 U/mL.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation to ensure aeration, as laccases require molecular oxygen as a co-substrate.[12]

-

Monitor the reaction progress over time (e.g., 1-24 hours) by taking aliquots.

-

-

Product Extraction and Analysis:

-

Stop the reaction by heat inactivation or by adding a quenching agent.

-

Acidify the reaction mixture (e.g., to pH 2-3 with HCl) and extract the phenolic products with an organic solvent like ethyl acetate.

-

Evaporate the organic solvent under reduced pressure.

-

-

Purification and Identification:

-

Redissolve the crude extract and analyze it by HPLC to separate the different oligomeric products.

-

Collect the fractions corresponding to the dehydrodimers and trimers.

-

Characterize the structure of the purified products using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight and High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.[12]

-

References

- 1. Frontiers | Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Bifunctional Phenylalanine/Tyrosine Ammonia-Lyase (PTAL) Enhances Lignin Biosynthesis: Implications in Carbon Fixation in Plants by Genetic Engineering [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. Structural, functional and evolutionary diversity of 4-coumarate-CoA ligase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Essential Role of Caffeoyl Coenzyme A O-Methyltransferase in Lignin Biosynthesis in Woody Poplar Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pnas.org [pnas.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]

- 17. Structural and Biochemical Characterization of Cinnamoyl-CoA Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analyses of Pepper Cinnamoyl-CoA Reductase Gene Family and Cloning of CcCCR1/2 and Their Function Identification in the Formation of Pungency [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of 8-O-4,8-O-4-Dehydrotriferulic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 8-O-4,8-O-4-Dehydrotriferulic acid, a naturally occurring phenolic compound. This document collates available data on its chemical structure, physicochemical properties, and isolation from natural sources. Detailed experimental protocols for its isolation are provided, based on established scientific literature. While specific biological activity data for this trimer is limited, this guide discusses the known therapeutic potential of its constituent monomer, ferulic acid, and related dimers, suggesting avenues for future research. This guide is intended to be a foundational resource for researchers and professionals in drug discovery and development interested in the potential applications of this complex natural product.

Introduction

This compound is a trimer of ferulic acid, a ubiquitous phenolic acid in the plant kingdom renowned for its antioxidant and various other pharmacological properties. Dehydrotriferulic acids are formed through the oxidative coupling of three ferulic acid units and are found cross-linking polysaccharides in the cell walls of plants. The specific linkage of this compound suggests a linear ether-linked trimer. This complex structure presents unique chemical and biological properties that are of significant interest to the scientific community, particularly in the fields of natural product chemistry, pharmacology, and drug development. This guide aims to consolidate the current knowledge on the chemical properties of this specific dehydrotriferulic acid isomer.

Chemical and Physical Properties

The detailed physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and data from chemical suppliers, the following information has been compiled. Further experimental validation is required to determine properties such as melting point, solubility, and pKa.

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₆O₁₂ | [1][2] |

| Molecular Weight | 578.52 g/mol | [1] |

| Appearance | Not reported | |

| Melting Point | Not reported | |

| Solubility | Not reported | |

| pKa | Not reported | |

| CAS Number | Not available | [1] |

Isolation from Natural Sources

This compound has been successfully isolated from saponified insoluble fiber of maize (corn) bran. The isolation process involves alkaline hydrolysis to release the ester-bound phenolic acids, followed by a series of chromatographic separations.

Experimental Protocol for Isolation

The following protocol is based on the methodology described by Bunzel et al. (2005) for the isolation of dehydrotriferulic acids from maize bran.

Materials:

-

Maize bran insoluble fiber

-

Sodium hydroxide (B78521) (NaOH) solution

-

Sephadex LH-20 resin

-

Solvents for chromatography (e.g., methanol, water, acetonitrile)

-

Reverse-phase C18 semi-preparative HPLC column

Procedure:

-

Saponification: The maize bran insoluble fiber is subjected to alkaline hydrolysis with a sodium hydroxide solution to cleave the ester bonds linking the dehydrotriferulic acid to the plant cell wall polysaccharides.

-

Initial Purification: The resulting hydrolysate is then purified using Sephadex LH-20 column chromatography. This step separates the phenolic compounds from other components of the extract.

-

Fractionation by HPLC: The phenolic fraction obtained from the Sephadex LH-20 column is further fractionated using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. This allows for the separation of the different dehydrotriferulic acid isomers.

-

Structure Elucidation: The purified this compound is then characterized and its structure confirmed using various spectroscopic techniques, including:

-

UV Spectroscopy: To determine the absorption maxima characteristic of the phenolic structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To elucidate the detailed chemical structure and connectivity of the atoms.

-

Isolation Workflow Diagram

Spectroscopic Data

Detailed spectroscopic data for this compound, including full NMR and mass spectra with peak assignments, are reported in specialized scientific literature. Researchers are directed to the publication by Bunzel, M., Funk, C., & Steinhart, H. (2005) in Phytochemistry for an in-depth analysis of the structural elucidation of this compound. The abstract of this paper confirms that UV-spectroscopy, mass spectroscopy, and one- and two-dimensional NMR experiments were used to identify the structure.

Potential Biological Activities and Drug Development Applications

Currently, there is a lack of specific studies on the biological activities of this compound. However, the well-documented pharmacological effects of its monomer, ferulic acid, and related dimers provide a strong basis for inferring its potential therapeutic applications.

Ferulic acid is known to possess potent antioxidant , anti-inflammatory , and enzyme inhibitory properties. It is hypothesized that the trimeric form may exhibit enhanced or modified activity due to its larger and more complex structure. The antioxidant activity of the related 8-O-4'-dehydrodiferulic acid has been reported to be greater than that of ferulic acid, suggesting that the trimer could also be a potent antioxidant.

Potential Signaling Pathways of Interest

Based on the known mechanisms of ferulic acid and other phenolic compounds, the following signaling pathways are of potential interest for investigating the biological effects of this compound.

Conclusion and Future Directions

This compound is a complex natural product with a well-defined chemical structure that has been isolated from a readily available source. While its chemical properties have been characterized, a significant gap exists in the understanding of its biological activities and pharmacokinetic profile. Future research should focus on:

-

Quantitative determination of physicochemical properties: Establishing accurate values for solubility, melting point, and pKa.

-

In-depth biological activity screening: Investigating its antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory potential.

-

Pharmacokinetic studies: Determining its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Development of synthetic routes: Establishing efficient methods for its chemical synthesis to enable larger-scale studies and the generation of analogues for structure-activity relationship (SAR) studies.

Addressing these research gaps will be crucial for unlocking the full therapeutic potential of this intriguing natural compound for drug discovery and development.

References

The Pivotal Role of 8-O-4,8-O-4-Dehydrotriferulic Acid in Fortifying Plant Cell Walls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate architecture of the plant cell wall is a critical determinant of plant growth, development, and defense. A key feature of this complex structure, particularly in commelinid monocots and core Caryophyllales, is the cross-linking of polysaccharides and other components by phenolic compounds. Among these, oligomers of ferulic acid play a paramount role in reinforcing the cell wall matrix. This technical guide provides an in-depth exploration of the biological significance of a specific ferulate trimer, 8-O-4,8-O-4-dehydrotriferulic acid, in the plant cell wall. This document details its structural role, biosynthesis, and the analytical methodologies used for its characterization, presenting quantitative data and detailed experimental protocols to support advanced research and potential applications in drug development and biotechnology.

Biological Role and Significance

This compound is a trimer formed through the oxidative coupling of three ferulic acid molecules. These trimers, along with various other diferulic and triferulic acid isomers, act as crucial cross-linking agents within the plant cell wall.[1][2] They form covalent ester linkages to arabinofuranosyl residues of arabinoxylans, thereby physically tethering polysaccharide chains together.[3][4] This cross-linking has profound implications for the physical and biological properties of the cell wall:

-

Structural Integrity and Rigidity: The formation of a covalent network of polysaccharides by dehydrotriferulic acids significantly enhances the mechanical strength and rigidity of the cell wall.[5] This structural reinforcement is vital for maintaining cell shape, supporting the plant's structure, and resisting internal turgor pressure.

-

Regulation of Cell Growth: The extent of ferulate cross-linking is thought to play a role in controlling cell expansion. As the cell wall matures, the formation of these cross-links can limit its extensibility, thus contributing to the cessation of cell growth.[6]

-

Defense Against Pathogens: The densely cross-linked polysaccharide network created by ferulate oligomers presents a formidable barrier to microbial pathogens.[7] This fortification hinders the diffusion and activity of cell wall-degrading enzymes secreted by invading fungi and bacteria.

-

Impact on Digestibility: The presence of these cross-links is a major factor influencing the digestibility of plant biomass.[8] The covalent bonds are resistant to enzymatic hydrolysis, which has significant implications for industries such as biofuel production and animal feed, where the breakdown of plant cell walls is a critical step.

Quantitative Data on Ferulate Oligomers

The concentration of ferulate oligomers, including dehydrotriferulic acids, varies significantly between plant species, tissues, and developmental stages. While specific quantitative data for this compound is not extensively reported, the table below summarizes the concentrations of total ferulic acid and some of its dimers in relevant plant materials to provide context for their abundance.

| Plant Material | Compound | Concentration (mg/g of cell wall) | Reference |

| Maize Bran | Total Ferulic Acid | ~5.0 - 10.0 | [9] |

| Wheat Bran | Total Ferulic Acid | ~6.0 | [9] |

| Sugar Beet Pulp | Total Ferulic Acid | ~4.6 | [9] |

| Maize Bran | 5-5' Diferulic Acid | ~0.5 | [9] |

| Maize Bran | 8-O-4' Diferulic Acid | ~0.2 | [9] |

Note: The concentration of triferulic acids is generally lower than that of diferulic acids.

Biosynthesis of this compound

The biosynthesis of dehydrotriferulic acids is a multi-step process that begins with the synthesis of ferulic acid via the phenylpropanoid pathway. The subsequent oxidative coupling of ferulic acid residues is catalyzed by cell wall-associated peroxidases and laccases.[10][11][12]

Phenylpropanoid Pathway to Ferulic Acid

dot

Caption: Biosynthesis of Ferulic Acid via the Phenylpropanoid Pathway.

Oxidative Coupling of Ferulic Acid

Once synthesized, ferulic acid is esterified to arabinoxylans in the cell wall. The oxidative coupling of these ferulate residues is catalyzed by peroxidases and laccases, which generate feruloyl radicals. These radicals can then couple in various ways to form a range of diferulic and triferulic acids, including the 8-O-4,8-O-4 isomer.

dot

Caption: Oxidative Coupling of Ferulic Acid in the Plant Cell Wall.

Experimental Protocols

Extraction and Quantification of Dehydrotriferulic Acids

The analysis of dehydrotriferulic acids from plant cell walls typically involves alkaline hydrolysis to release the ester-linked phenolic acids, followed by chromatographic separation and detection.

4.1.1. Alkaline Hydrolysis

-

Sample Preparation: Mill the dried plant material to a fine powder (e.g., passing through a 0.5 mm screen).

-

Saponification: Suspend the powdered sample in 2 M NaOH (e.g., 100 mg sample in 10 mL NaOH) in a sealed, nitrogen-flushed tube.

-

Incubation: Incubate the suspension at room temperature for 24 hours with constant shaking.

-

Acidification: Cool the mixture on ice and acidify to pH 2 with concentrated HCl.

-

Extraction: Extract the liberated phenolic acids with three portions of diethyl ether or ethyl acetate.

-

Drying and Reconstitution: Pool the organic extracts, dry over anhydrous Na2SO4, and evaporate to dryness under reduced pressure. Reconstitute the residue in a known volume of methanol (B129727) or mobile phase for HPLC analysis.

4.1.2. High-Performance Liquid Chromatography (HPLC) Analysis

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis or diode array detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of acidified water (e.g., 0.1% formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A typical gradient might be:

-

0-5 min: 10% B

-

5-30 min: 10-40% B

-

30-35 min: 40-100% B

-

35-40 min: 100% B

-

40-45 min: 100-10% B

-

(A = acidified water, B = organic solvent)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor the eluate at 320 nm.

-

Quantification: Use an external standard of purified this compound to create a calibration curve for accurate quantification. If a standard is unavailable, semi-quantification can be performed relative to a known amount of an internal standard.[13][14][15]

Structural Elucidation by 2D-NMR Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for the unambiguous structural identification of ferulate oligomers.

-

Sample Preparation: Purified dehydrotriferulic acid isomers are dissolved in a suitable deuterated solvent, such as DMSO-d6 or methanol-d4.

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for adequate resolution.

-

Key 2D-NMR Experiments:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals, providing a fingerprint of the molecule.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the linkages between the ferulate units.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to assign protons within each ferulate residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help to determine the stereochemistry of the molecule.

-

-

Data Acquisition and Processing: Standard pulse programs and processing parameters are used for each experiment. Data is typically processed using software such as TopSpin (Bruker) or MestReNova.[1][2][16]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound from plant material.

dot

Caption: Workflow for the Analysis of Dehydrotriferulic Acids.

Conclusion and Future Perspectives

This compound, as a key cross-linking agent, is integral to the structure and function of the plant cell wall. Understanding its role and biosynthesis is crucial for efforts aimed at manipulating plant biomass properties for various applications. The methodologies outlined in this guide provide a framework for the accurate quantification and structural characterization of this and other ferulate oligomers.

Future research should focus on elucidating the precise regulatory mechanisms that control the extent and type of ferulate cross-linking in different plant tissues and in response to environmental stimuli. Furthermore, the development of high-throughput analytical methods will be essential for screening large plant populations to identify genotypes with desirable cell wall characteristics. For drug development professionals, understanding how these complex plant molecules are synthesized and how they contribute to the recalcitrance of plant materials can inform strategies for the extraction of bioactive compounds and the development of novel therapeutics that target microbial cell wall degradation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Grass Cell Walls: A Story of Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Relevance, structure and analysis of ferulic acid in maize cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phenolic cross-links: building and de-constructing the plant cell wall - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of Peroxidase and Laccase Gene Families and In Silico Identification of Potential Genes Involved in Upstream Steps of Lignan Formation in Sesame - PMC [pmc.ncbi.nlm.nih.gov]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 15. jfda-online.com [jfda-online.com]

- 16. Identification of 8-O-4/8-5(Cyclic)- and 8-8(Cyclic)/5-5-Coupled Dehydrotriferulic Acids, Naturally Occurring in Cell Walls of Mono- and Dicotyledonous Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Ferulate Trimers in Polysaccharide Cross-Linking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulate trimers, along with their monomer and dimer counterparts, are key phenolic compounds that play a pivotal role in the structural integrity and physicochemical properties of plant cell walls, particularly in commelinid monocots like grasses and cereals. These molecules facilitate the cross-linking of polysaccharide chains, primarily arabinoxylans, and their linkage to lignin (B12514952), creating a complex and recalcitrant matrix. This cross-linking has profound implications for plant development, defense against pathogens, and the digestibility of biomass for animal feed and biofuel production. For drug development professionals, understanding these cross-linking mechanisms can offer insights into the bioavailability of plant-derived therapeutic compounds and the development of novel drug delivery systems based on natural polymers. This technical guide provides an in-depth exploration of the function of ferulate trimers in polysaccharide cross-linking, detailing the underlying chemistry, analytical methodologies, and the current state of quantitative understanding.

The Chemistry of Ferulate Trimer-Mediated Cross-Linking

Ferulic acid is initially esterified to the arabinose side chains of arabinoxylans within the plant cell wall. Oxidative coupling, mediated by peroxidases and laccases, then leads to the formation of dehydrodimers and subsequently trimers and even tetramers.[1][2] These reactions create covalent bonds between adjacent polysaccharide chains, effectively cross-linking them. Ferulate trimers are formed through the radical coupling of a ferulate monomer with a ferulate dimer, or through the coupling of three ferulate monomers. The resulting structures can theoretically cross-link up to three polysaccharide chains, significantly increasing the rigidity and complexity of the cell wall matrix.[3]

Several isomeric forms of ferulate trimers have been identified, with the specific linkages influencing the three-dimensional structure of the cross-link. The most commonly reported trimers include those with 5-5/8-O-4-, 8-O-4/8-O-4-, and 8-8(aryltetralin)/8-O-4- linkages.[4] The formation of these trimers is a key step in the process of lignification, where ferulates can act as nucleation sites for lignin deposition, further reinforcing the cell wall.[5]

Quantitative Analysis of Ferulate Trimers

The quantification of ferulate trimers in plant cell walls is challenging due to their low abundance and the complexity of the cell wall matrix. However, advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled their detection and quantification. The data, while not exhaustive across a wide range of species, provides valuable insights into their distribution.

Table 1: Occurrence and Quantitative Estimates of Ferulate Trimers in Various Plant Sources

| Plant Source | Trimer Isomers Detected | Quantitative Data | References |

| Maize (Zea mays) | 5-5/8-O-4-, 8-O-4/8-O-4-, 8-8(aryltetralin)/8-O-4-, 8-5(noncyclic)/8-O-4-, 8-5(noncyclic)/5-5- | Triferulic acid content is roughly 1/10th of the diferulic acid content, ranging from 23 to 161 µg/g of flour. Dominating trimers are 5-5/8-O-4- and/or 8-O-4/8-O-4-regioisomers. | [2] |

| Wheat (Triticum aestivum) | 5-5/8-O-4-, 8-O-4/8-O-4-, 8-8(aryltetralin)/8-O-4- | Detected, but often in amounts below the limit of quantitation. | [6] |

| Rye (Secale cereale) | 5-5/8-O-4-, 8-O-4/8-O-4-, 8-8(aryltetralin)/8-O-4- | Detected, but often in amounts below the limit of quantitation. | [6] |

| Asparagus (Asparagus officinalis) | 5-5/8-O-4-, 8-O-4/8-O-4-, 8-8(aryltetralin)/8-O-4- | Detected, but often in amounts below the limit of quantitation. | [6] |

| Sugar Beet (Beta vulgaris) | 5-5/8-O-4-, 8-O-4/8-O-4-, 8-8(aryltetralin)/8-O-4- | Detected, but often in amounts below the limit of quantitation. | [6] |

Note: Comprehensive quantitative data for a wide range of ferulate trimer isomers across diverse plant species is an area of ongoing research. The data presented here is based on available literature and highlights the general trends observed.

Experimental Protocols

The analysis of ferulate trimers from plant cell walls involves a multi-step process, from sample preparation to instrumental analysis and data interpretation.

Protocol 1: Extraction of Ferulate Oligomers from Plant Cell Walls via Alkaline Hydrolysis

This protocol describes the liberation of ester-linked ferulate oligomers from the polysaccharide matrix.

Materials:

-

Dried plant material (e.g., maize bran, wheat bran)

-

2 M Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Tetrahydrofuran (THF)

-

Deionized water

-

Centrifuge

-

Shaker

-

pH meter

-

Rotary evaporator

Procedure:

-

Sample Preparation: Mill the dried plant material to a fine powder.

-

Saponification:

-

Weigh up to 100 mg of the dried plant material into a reaction vessel.

-

Add 10 mL of 2 M NaOH.

-

Protect the mixture from light and oxygen (e.g., by flushing with nitrogen) and agitate gently on a shaker for 18 hours at room temperature.

-

-

Acidification:

-

After 18 hours, acidify the mixture to a pH below 2 using concentrated HCl. This will precipitate the lignin and other acid-insoluble components.

-

-

Extraction:

-

Extract the acidified solution with diethyl ether (3 x 10 mL).

-

Combine the diethyl ether fractions.

-

-

Solvent Evaporation:

-

Remove the diethyl ether under reduced pressure using a rotary evaporator.

-

-

Reconstitution:

-

Re-dissolve the dried residue in 500 µL of tetrahydrofuran/water (1:1, v/v) for subsequent analysis by LC-MS/MS.

-

Protocol 2: Quantification of Ferulate Trimers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the separation and quantification of ferulate trimers using a stable isotope dilution approach for enhanced accuracy.[3][5]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Reversed-phase C18 column

Reagents:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Synthesized non-labeled and 13C-labeled ferulate trimer standards

Procedure:

-

Standard Preparation: Prepare a series of calibration standards containing known concentrations of the non-labeled ferulate trimers and a fixed concentration of the 13C-labeled internal standards.

-

Sample Preparation: Spike the reconstituted plant cell wall hydrolysate (from Protocol 1) with a known amount of the 13C-labeled internal standard mixture.

-

Chromatographic Separation:

-

Inject the sample onto the C18 column.

-

Elute the analytes using a gradient of Mobile Phase A and B. A typical gradient might start with a low percentage of B, gradually increasing to a high percentage to elute the more hydrophobic trimers.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative electrospray ionization mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each non-labeled and 13C-labeled ferulate trimer.

-

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of the non-labeled trimer to the peak area of the corresponding 13C-labeled internal standard against the concentration of the non-labeled trimer.

-

Determine the concentration of the ferulate trimers in the plant sample by using the peak area ratios from the sample and the calibration curve.

-

Visualizing the Cross-Linking Process and Analytical Workflow

To better understand the complex relationships and processes involved in ferulate trimer-mediated cross-linking, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A stable isotope dilution approach to analyze ferulic acid oligomers in plant cell walls using liquid chromatography-tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. pure.au.dk [pure.au.dk]

- 5. A stable isotope dilution approach to analyze ferulic acid oligomers in plant cell walls using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Radical Coupling Mechanisms of Ferulic Acid Trimers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies related to the formation of ferulic acid trimers through radical coupling reactions. This document details the enzymatic and chemical processes that drive the oligomerization of ferulic acid, presenting key quantitative data, experimental protocols, and visual representations of the underlying mechanisms to support research and development in this field.

Introduction to Ferulic Acid and its Oligomerization

Ferulic acid (FA), a hydroxycinnamic acid, is abundantly found in plant cell walls, where it is covalently linked to polysaccharides and lignin (B12514952).[1] Its antioxidant properties, stemming from the ability of its phenolic nucleus and extended side chain to form a resonance-stabilized phenoxy radical, make it a molecule of significant interest in the pharmaceutical, cosmetic, and food industries.[2]

The oxidative coupling of ferulic acid monomers leads to the formation of a diverse array of dehydrodimers, trimers, and higher oligomers.[3][4] These reactions can be initiated by enzymatic systems, such as laccases and peroxidases, or by chemical oxidants.[5][6] The resulting oligomers exhibit modified physicochemical and biological properties compared to the parent monomer, including altered solubility, antioxidant capacity, and anti-inflammatory activity.[3] This guide focuses specifically on the formation of ferulic acid trimers, detailing the various linkage types and the mechanisms governing their synthesis.

Radical Coupling Mechanisms and Trimer Structures

The formation of ferulic acid trimers is initiated by the one-electron oxidation of the phenolic hydroxyl group of ferulic acid, generating a phenoxy radical. This radical is delocalized across the aromatic ring and the propenoic side chain, allowing for subsequent coupling reactions at various positions. The most common linkages observed in ferulic acid oligomers include 8-5', 8-O-4', 5-5', and 8-8' bonds.[7]

Trimer formation can proceed through the coupling of a ferulic acid monomer with a pre-formed dehydrodimer or through the coupling of three ferulic acid monomers. The specific reaction conditions, including the type of oxidizing agent, pH, and solvent, influence the distribution and yield of the resulting trimer isomers.[5]

Identified Ferulic Acid Trimer Structures

Several dehydrotriferulic acids have been isolated and structurally characterized from natural sources, such as maize bran, and from in vitro enzymatic reactions.[8][9] The structures of these trimers are defined by the specific linkages connecting the three ferulic acid units.

Table 1: Identified Ferulic Acid Dehydrotrimers and their Linkage Types

| Trimer Structure | Linkage Types | Source / Method of Identification | Reference |

| 8-O-4/8-5(cyclic)-dehydrotriferulic acid | 8-O-4' and 8-5' (cyclic) | Synthesized from ethyl ferulate using a copper(II) catalyst; also identified in plant cell walls. | [9][10] |

| 8-8(cyclic)/5-5-dehydrotriferulic acid | 8-8' (cyclic) and 5-5' | Isolated from saponified insoluble maize fiber. | [9][10] |

| 5-5/8-8(cyclic)-dehydrotriferulic acid | 5-5' and 8-8' (cyclic) | Isolated from maize bran and characterized by MS and NMR. | [8] |

| 8-8(noncyclic)/8-O-4-dehydrotriferulic acid | 8-8' (non-cyclic) and 8-O-4' | Isolated from maize bran and characterized by MS and NMR. | [8] |

| 5-5/8-8(noncyclic)-dehydrotriferulic acid | 5-5' and 8-8' (non-cyclic) | Tentatively identified from maize bran. | [8] |

| Trimer from decarboxylated β-O-4'-dehydrodimer | Addition of a ferulic acid moiety | Peroxidase-catalyzed oxidation of ferulic acid. | [5][11] |

| Trimer from decarboxylated β-5'-dehydrodimer | Addition of a ferulic acid moiety | Peroxidase-catalyzed oxidation of ferulic acid. | [5][11] |

Experimental Protocols for Trimer Synthesis and Characterization

The synthesis and characterization of ferulic acid trimers require precise control of reaction conditions and sophisticated analytical techniques for purification and structural elucidation.

Laccase-Mediated Synthesis of Ferulic Acid Oligomers

Laccases are multi-copper oxidases that catalyze the oxidation of phenolic compounds, leading to the formation of phenoxy radicals.[3][7]

Experimental Protocol:

-

Enzyme Preparation: A commercial laccase from Myceliophthora thermophila can be purified by ultrafiltration to remove phenolic contaminants and increase specific activity.[6]

-

Reaction Mixture: Prepare a solution of ferulic acid (e.g., 5 mM) in a suitable buffer, such as 50 mM phosphate (B84403) buffer (pH 7.5).[3]

-

Initiation of Reaction: Add the laccase solution to the ferulic acid solution to initiate the oxidation reaction. The reaction can be carried out at a controlled temperature (e.g., 30°C).[3]

-

Monitoring the Reaction: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to observe the consumption of ferulic acid and the formation of oligomeric products.[12]

-

Product Recovery: After the desired reaction time, the products can be recovered by rotary evaporation to remove the solvent, followed by freeze-drying.[12]

-

Purification: The resulting mixture of oligomers can be purified using semi-preparative HPLC with a reverse-phase column (e.g., RP-18) and a suitable gradient of solvents (e.g., water/acetonitrile with 0.03% TFA).[7]

Peroxidase-Catalyzed Synthesis of Ferulic Acid Trimers

Peroxidases, in the presence of hydrogen peroxide (H₂O₂), are also effective catalysts for the oxidative coupling of ferulic acid.[5]

Experimental Protocol:

-

Reaction Setup: A model system can be prepared using ethyl ferulate as the substrate, horseradish peroxidase (HRP), and H₂O₂ in an aqueous buffer (e.g., sodium phosphate buffer, pH 6.0) containing ethanol (B145695) (e.g., 30%).

-

Optimization of Conditions: Ideal conditions for maximizing the yield of trimers and tetramers have been reported as a molar ferulate/H₂O₂ ratio of 1:1 and a reaction time of 10 minutes.

-

Reaction Termination: The reaction can be stopped by extraction with an organic solvent.

-

Purification and Analysis: The reaction products can be separated and purified using Size Exclusion Chromatography (SEC) and semi-preparative Reverse-Phase HPLC (RP-HPLC). The structures of the isolated trimers can then be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Structural Characterization by NMR and Mass Spectrometry

The unambiguous identification of ferulic acid trimer structures relies heavily on modern spectroscopic techniques.

Mass Spectrometry (MS): High-resolution MS and tandem MS (MS/MS) are crucial for determining the molecular weight of the trimers and for obtaining fragmentation patterns that provide clues about the linkage types.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are indispensable for the detailed structural elucidation of the trimer isomers.[8][9] These techniques allow for the assignment of all proton and carbon signals and the determination of through-bond and through-space correlations, which reveal the connectivity of the ferulic acid units.

Table 2: Representative ¹H and ¹³C NMR Data for Ferulic Acid Monomer

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | - | 148.37 |

| 2' | 6.34 (d, J=15 Hz) | 114.78 |

| 3 | 7.09 (d, J=2 Hz) | 123.57 |

| 4' | 3.98 (s) | 55.98 |

| 5 | 7.14 (dd, J=8 and 2 Hz) | 109.48 |

| 6 | 6.97 (d, J=9 Hz) | 147.05 |

| 1' | 7.75 (d, J=15 Hz) | 146.81 |

| 3' | - | 171.36 |

| 2 | - | 114.39 |

| 4 | - | 126.68 |

| Data obtained in CDCl₃ at 500 MHz.[13] |

Visualizing Radical Coupling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental pathways of ferulic acid radical coupling leading to the formation of oligomers.

Formation of Ferulic Acid Phenoxy Radical

Caption: Initial oxidation of ferulic acid to a phenoxy radical.

Dimerization Pathways of Ferulic Acid Radicals

Caption: Radical-radical coupling to form various dehydrodimers.

Formation of a Ferulic Acid Trimer

Caption: Formation of a trimer via coupling of a dimer and a monomer radical.

Conclusion and Future Perspectives

The study of ferulic acid trimers is a burgeoning field with significant implications for understanding the structure of plant cell walls and for the development of novel bioactive compounds. The radical coupling mechanisms, driven by enzymatic or chemical oxidation, produce a diverse range of trimeric structures with distinct linkage patterns. While significant progress has been made in identifying and characterizing these complex molecules, further research is needed to fully elucidate the factors controlling the regioselectivity of the coupling reactions and to establish robust and scalable methods for the synthesis of specific trimer isomers. A deeper understanding of the structure-activity relationships of these trimers will undoubtedly open up new avenues for their application in the pharmaceutical and nutraceutical industries.

References

- 1. Ferulic Acid | C10H10O4 | CID 445858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antioxidant potential of ferulic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic Oxidation of Ferulic Acid as a Way of Preparing New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Initial steps of ferulic acid polymerization by lignin peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Laccase-catalysed oxidation of ferulic acid and ethyl ferulate in aqueous medium: a green procedure for the synthesis of new compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic Oxidation of Ferulic Acid as a Way of Preparing New Derivatives | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification of 8-O-4/8-5(Cyclic)- and 8-8(Cyclic)/5-5-Coupled Dehydrotriferulic Acids, Naturally Occurring in Cell Walls of Mono- and Dicotyledonous Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Isolation and Identification of Ferulic Acid From Aerial Parts of Kelussia odoratissima Mozaff - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 8-O-4,8-O-4-Dehydrotriferulic Acid Standard: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrotriferulic acids are complex phenolic compounds found in plant cell walls, formed through the oxidative coupling of ferulic acid. These trimers play a crucial role in the structural integrity of plant tissues by cross-linking polysaccharides. Their antioxidant and other biological activities make them of interest to researchers in nutrition, pharmacology, and materials science. This document provides a detailed protocol for the synthesis of the 8-O-4,8-O-4-dehydrotriferulic acid standard, a key isomer for analytical and biological studies. The synthesis involves the oxidative coupling of a ferulate precursor, followed by purification and characterization. This standardized protocol aims to facilitate the production of this important analytical standard for research and development purposes.

Introduction

Ferulic acid, a ubiquitous phenolic acid in the plant kingdom, can undergo oxidative coupling to form a variety of dehydrodimers and higher oligomers.[1] Among these, dehydrotriferulic acids are of significant interest due to their role in forming complex cross-links in plant cell walls. The this compound is a specific trimer where three ferulic acid units are linked via two 8-O-4 ether bonds. The availability of a pure analytical standard of this compound is essential for its accurate identification and quantification in biological matrices and for the investigation of its bioactivities.

This application note details a chemoenzymatic and a chemical synthesis approach for obtaining this compound. The chemoenzymatic method utilizes an enzyme such as laccase or peroxidase to catalyze the oxidative coupling, while the chemical method employs a copper-based catalyst.[2][3] Both methods yield a mixture of oligomers from which the desired trimer can be isolated and purified.

Synthesis Pathway Overview

The synthesis of this compound is achieved through the oxidative coupling of a ferulate precursor. This process generates radical intermediates that then couple to form dimers and subsequently trimers with various linkages. The 8-O-4 linkage is a common motif in neolignan chemistry.[4]

Caption: General synthesis pathway for this compound.

Experimental Protocols

Method 1: Chemoenzymatic Synthesis using Laccase

This method employs a laccase from Myceliophthora thermophila for the oxidative coupling of ferulic acid in an aqueous buffer system, presenting an environmentally friendly approach.[5]

Materials:

-

Ferulic Acid

-

Myceliophthora thermophila laccase

-

Phosphate (B84403) buffer (pH 7.5)

-

Ethyl acetate (B1210297)

-

Water (HPLC grade)

-

Formic acid

Procedure:

-

Reaction Setup: Dissolve ferulic acid in phosphate buffer (pH 7.5) to a final concentration of 1 mg/mL in a reaction vessel.

-

Enzymatic Reaction: Add laccase to the ferulic acid solution. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:100 (w/w) can be used.

-

Incubation: Incubate the reaction mixture at 30°C with gentle stirring for 24 hours.

-

Reaction Quenching: Stop the reaction by acidifying the mixture to pH 2 with 1M HCl.

-

Extraction: Extract the products from the aqueous phase with an equal volume of ethyl acetate three times.

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Solvent Removal: Evaporate the solvent under reduced pressure to obtain the crude product mixture.

-

Purification: Purify the crude mixture using preparative reversed-phase HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% formic acid is suitable.

-

Fraction Collection and Analysis: Collect fractions and analyze by LC-MS to identify the fraction containing this compound based on its mass-to-charge ratio.

-

Final Product: Pool the pure fractions and lyophilize to obtain the solid standard.

Method 2: Chemical Synthesis using Copper(II)-TMEDA Catalyst

This method utilizes a copper(II)-tetramethylethylenediamine complex to catalyze the oxidative coupling of ethyl ferulate.[6]

Materials:

-

Ethyl ferulate

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Acetonitrile

-

Carbogen (B8564812) gas (5% CO2 in O2)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Silica (B1680970) gel for flash chromatography

-

Sephadex LH-20

-

Water (HPLC grade)

Procedure:

-

Catalyst Preparation: In a two-neck flask, add CuCl (0.4 mmol) and TMEDA (0.4 mmol) to 60 mL of acetonitrile and stir for 5 minutes.

-

Reaction Initiation: Add ethyl ferulate (4 mmol) to the catalyst solution.

-

Oxidation: Replace the atmosphere in the flask with carbogen gas by attaching a balloon filled with the gas.

-

Reaction: Stir the mixture at room temperature for 4 hours.

-

Reaction Quenching: Stop the reaction by adding 24 mL of 1 M HCl.

-

Extraction: Evaporate the organic solvents under reduced pressure and extract the crude product into ethyl acetate.

-

Initial Purification (Flash Chromatography): Reduce the volume of the ethyl acetate extract and subject it to flash chromatography on a silica gel column.

-

Secondary Purification (Size Exclusion Chromatography): Further purify the trimer-containing fractions using a Sephadex LH-20 column with methanol as the eluent.

-

Final Purification (Preparative HPLC): Perform a final purification step using preparative reversed-phase HPLC to isolate the pure this compound ethyl ester.

-

Saponification (Optional): To obtain the free acid, the purified ethyl ester can be saponified using NaOH followed by acidification.

-

Final Product: Lyophilize the final product to obtain a solid standard.

Experimental Workflow

Caption: Workflow for the synthesis and purification of the standard.

Data Presentation

The expected outcome of the synthesis is a purified product with the correct molecular weight and structural features as confirmed by mass spectrometry and NMR.

| Parameter | Expected Value | Method of Analysis |

| Molecular Formula | C30H28O12 | High-Resolution Mass Spectrometry |

| Molecular Weight | 580.54 g/mol | Mass Spectrometry |

| 1H NMR | Characteristic signals for aromatic, vinylic, and methoxy (B1213986) protons with specific coupling patterns for the 8-O-4 linkages. | 1D and 2D NMR Spectroscopy |

| 13C NMR | Distinct carbon signals corresponding to the three ferulate units and the ether linkages. | NMR Spectroscopy |

| Purity | >95% | HPLC-UV/Vis |

Characterization

The final product should be unambiguously characterized to confirm its structure and purity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., LC-ToF-MS/MS) should be used to confirm the molecular formula.[3]

-

Nuclear Magnetic Resonance (NMR): A full suite of NMR experiments (1H, 13C, COSY, HSQC, HMBC) is required to elucidate the exact connectivity of the three ferulic acid units and confirm the 8-O-4,8-O-4 linkage pattern.[2]

Conclusion

This application note provides two detailed protocols for the synthesis of this compound, a crucial analytical standard for researchers in various scientific disciplines. The choice between the chemoenzymatic and chemical synthesis methods will depend on the available resources and desired scale of production. Following these protocols will enable the generation of a high-purity standard, facilitating further research into the biological roles and potential applications of this complex natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bioinspired Selective Synthesis of Heterodimer 8-5' or 8- O-4' Neolignan Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic Oxidation of Ferulic Acid as a Way of Preparing New Derivatives | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Quantification of 8-O-4',8'-O-4''-Dehydrotriferulic Acid using High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of 8-O-4',8'-O-4''-dehydrotriferulic acid, a complex phenolic compound, using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. Due to the limited availability of a specific validated method for this analyte, the following protocol has been developed by adapting established methods for the analysis of ferulic acid and its dimers.[1][2][3][4][5][6] This application note includes a comprehensive experimental protocol, data presentation guidelines, and a workflow diagram to facilitate its implementation in a laboratory setting.

Introduction

8-O-4',8'-O-4''-Dehydrotriferulic acid is a naturally occurring phenolic acid found in plant cell walls, particularly in graminaceous plants like maize.[7] As a trimer of ferulic acid, it possesses significant antioxidant properties and is of interest in the fields of nutrition, pharmacology, and material science. Accurate quantification of this compound is crucial for understanding its biological activity, bioavailability, and potential therapeutic applications. The HPLC method outlined below provides a robust and reliable approach for the determination of 8-O-4',8'-O-4''-dehydrotriferulic acid in various sample matrices.

Experimental Protocol

This protocol is based on established methods for the analysis of ferulic acid and related phenolic compounds.[1][2][3][4][5][6]

1. Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

Diode Array Detector (DAD) or UV-Vis Detector

-

-

Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][5]

-

Data acquisition and processing software

-

Analytical balance

-

pH meter

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

2. Reagents and Standards

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Formic acid or Acetic acid (analytical grade)

-